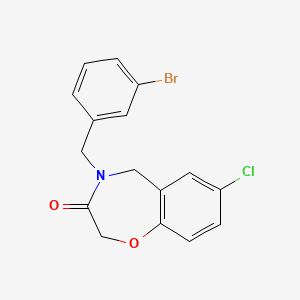
4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound that belongs to the benzoxazepine class This compound is characterized by the presence of a bromobenzyl group, a chloro substituent, and a benzoxazepinone core
準備方法
The synthesis of 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Bromobenzyl Group: This step involves the bromination of a benzyl group, which can be carried out using bromine or other brominating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
化学反応の分析
4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromobenzyl and chloro groups can participate in nucleophilic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism of action of 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromobenzyl and chloro groups may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The benzoxazepinone core may also contribute to the compound’s overall biological effects by interacting with cellular components.
類似化合物との比較
4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be compared with other similar compounds, such as:
Benzyl bromide: This compound has a simpler structure but shares the bromobenzyl group.
3-Bromobenzoyl chloride: This compound has a similar bromobenzyl group but differs in the presence of a benzoyl chloride group.
Other Benzoxazepines: Compounds in this class share the benzoxazepine core but may have different substituents, leading to variations in their chemical and biological properties.
特性
IUPAC Name |
4-[(3-bromophenyl)methyl]-7-chloro-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c17-13-3-1-2-11(6-13)8-19-9-12-7-14(18)4-5-15(12)21-10-16(19)20/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSCIMMSHHFBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
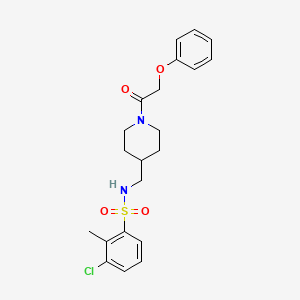
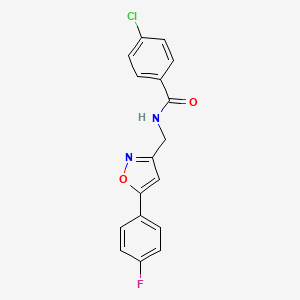
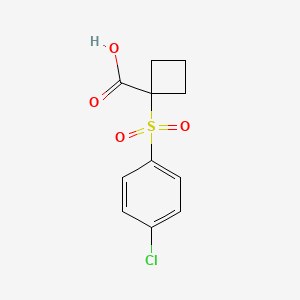

![N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/new.no-structure.jpg)
![Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2599063.png)

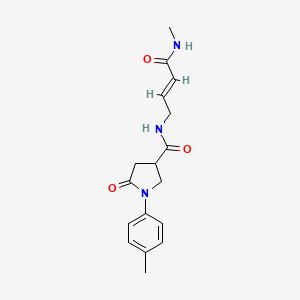
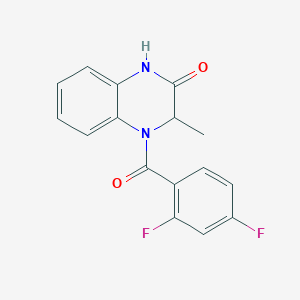
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B2599069.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2599073.png)
![ethyl 1-(2-chlorophenyl)-4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2599074.png)
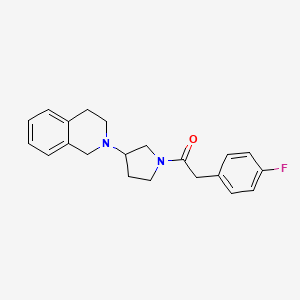
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide](/img/structure/B2599078.png)
